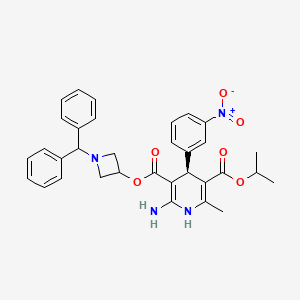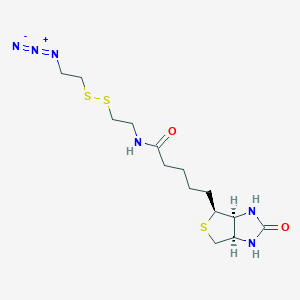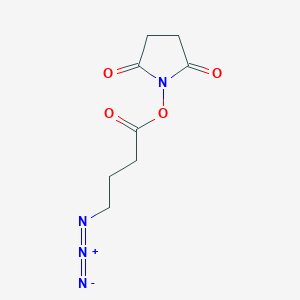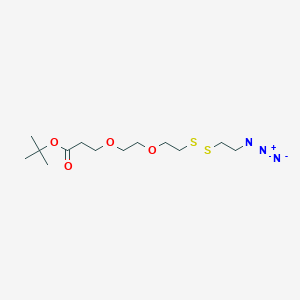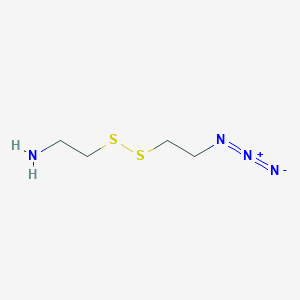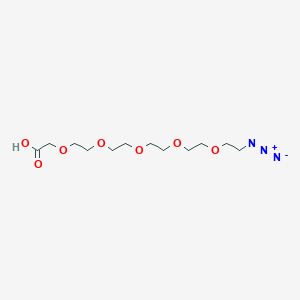
Azido-PEG5-CH2CO2H
Vue d'ensemble
Description
Azido-PEG5-CH2CO2H is a polyethylene glycol (PEG) derivative containing an azide group and a terminal carboxylic acid group. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, bicyclo[6.1.0]non-4-yne (BCN), and dibenzocyclooctyne (DBCO) via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N’-dicyclohexylcarbodiimide (DCC) to form a stable amide bond .
Applications De Recherche Scientifique
Azido-PEG5-CH2CO2H has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to label biomolecules such as proteins, nucleic acids, and lipids.
Medicine: Utilized in the development of drug delivery systems, including antibody-drug conjugates (ADCs) and PROTACs (proteolysis-targeting chimeras).
Industry: Applied in the formulation of various industrial products, including coatings, adhesives, and hydrogels.
Mécanisme D'action
Target of Action
Azido-PEG5-CH2CO2H is primarily used in the synthesis of antibody-drug conjugates (ADCs) and PROTAC molecules . The compound acts as a linker, connecting the antibody or PROTAC molecule to the drug or target protein .
Mode of Action
This compound contains an azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing alkyne groups . This reaction forms a stable triazole linkage . Additionally, strain-promoted alkyne-azide cycloaddition (SPAAC) can occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . In the context of PROTACs, this system is exploited to selectively degrade target proteins .
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by its role as a linker in ADCs and PROTACs. The compound’s hydrophilic PEG spacer increases its solubility in aqueous media , which can impact its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of this compound’s action is the formation of a stable triazole linkage between the antibody or PROTAC molecule and the drug or target protein . This allows for the selective delivery of the drug to the target site or the degradation of the target protein .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the CuAAc and SPAAC reactions can be affected by the presence of copper ions and the specific environmental conditions . Additionally, the stability of the compound and its resulting triazole linkage can be influenced by factors such as pH and temperature .
Analyse Biochimique
Biochemical Properties
Azido-PEG5-CH2CO2H plays a significant role in biochemical reactions due to its azide group. This azide group can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing DBCO or BCN groups . These reactions yield a stable triazole linkage, which is crucial in the formation of ADCs and PROTACs .
Cellular Effects
The cellular effects of this compound are primarily related to its role in the synthesis of ADCs and PROTACs . ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Molecular Mechanism
The molecular mechanism of action of this compound is based on its ability to form stable triazole linkages through click chemistry . This property is utilized in the formation of ADCs and PROTACs, where this compound serves as a linker molecule .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are largely dependent on the stability of the triazole linkages it forms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Azido-PEG5-CH2CO2H is synthesized through a series of chemical reactions involving the introduction of azide and carboxylic acid functional groups onto a PEG backbone. The synthesis typically involves the following steps:
PEG Functionalization: The PEG backbone is functionalized with a terminal azide group. This is achieved by reacting PEG with sodium azide in the presence of a suitable solvent.
Carboxylation: The azide-functionalized PEG is then reacted with a carboxylating agent to introduce the terminal carboxylic acid group. This step often involves the use of chloroacetic acid or similar reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time. Purification steps such as chromatography and crystallization are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Azido-PEG5-CH2CO2H undergoes various chemical reactions, including:
Amide Bond Formation: The terminal carboxylic acid reacts with primary amine groups in the presence of activators such as EDC or DCC to form stable amide bonds.
Common Reagents and Conditions
Click Chemistry: Copper sulfate and sodium ascorbate are commonly used as catalysts for CuAAC reactions. SPAAC reactions do not require a catalyst.
Amide Bond Formation: EDC or DCC are used as activators to facilitate the reaction between the carboxylic acid and amine groups.
Major Products
Triazole Linkages: Formed from Click Chemistry reactions.
Amide Bonds: Formed from reactions with primary amine groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azido-PEG4-CH2CO2H: Similar structure with one less PEG unit.
Azido-PEG6-CH2CO2H: Similar structure with one more PEG unit.
Azido-PEG-NHS ester: Contains an N-hydroxysuccinimide (NHS) ester group instead of a carboxylic acid.
Uniqueness
Azido-PEG5-CH2CO2H is unique due to its specific PEG length, which provides an optimal balance between solubility and reactivity. The presence of both azide and carboxylic acid functional groups allows for versatile applications in Click Chemistry and bioconjugation techniques. Its ability to form stable linkages with a wide range of molecules makes it a valuable tool in scientific research and industrial applications .
Propriétés
IUPAC Name |
2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O7/c13-15-14-1-2-18-3-4-19-5-6-20-7-8-21-9-10-22-11-12(16)17/h1-11H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEACGPKHPWXRQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCC(=O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3R)-1-[2-(4-fluorophenyl)ethyl]-1-azoniabicyclo[2.2.2]octan-3-yl] (2S)-2-phenyl-2-piperidin-1-ylpropanoate;bromide](/img/structure/B605786.png)

![(2S,3R)-2-[(6-aminopyridin-3-yl)methyl]-3-sulfanylbutanoic acid](/img/structure/B605788.png)

![(2R,3S)-N-[4-(2,6-dimethoxyphenyl)-5-(5-methylpyridin-3-yl)-1,2,4-triazol-3-yl]-3-(5-methylpyrimidin-2-yl)butane-2-sulfonamide](/img/structure/B605792.png)
